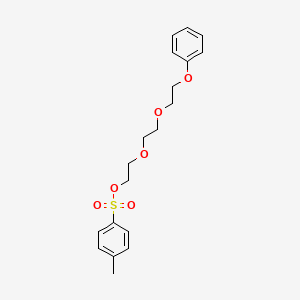
Triethylene glycol mono phenyl ether tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylene glycol mono phenyl ether tosylate is an organic compound with the chemical formula C15H24O6S. It is a derivative of triethylene glycol, where one of the hydroxyl groups is replaced by a phenyl ether group and the other by a tosylate group. This compound is known for its utility in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol mono phenyl ether tosylate can be synthesized through the reaction of triethylene glycol mono phenyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a tosylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol mono phenyl ether tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ether group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.
Oxidation: The major products are phenolic compounds or quinones.
Reduction: The major products are alcohols or hydrocarbons.
Scientific Research Applications
Triethylene glycol mono phenyl ether tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and the modification of biomolecules.
Medicine: The compound is used in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of triethylene glycol mono phenyl ether tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. The phenyl ether group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Triethylene glycol mono methyl ether tosylate
- Triethylene glycol mono ethyl ether tosylate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
Triethylene glycol mono phenyl ether tosylate is unique due to the presence of the phenyl ether group, which imparts distinct chemical properties and reactivity compared to its analogs. The phenyl group enhances the compound’s stability and provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C19H24O6S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O6S/c1-17-7-9-19(10-8-17)26(20,21)25-16-14-23-12-11-22-13-15-24-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI Key |
ZAQRHLNFKJNXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















